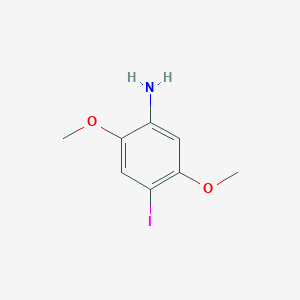

4-Iodo-2,5-dimethoxyaniline

Beschreibung

4-Iodo-2,5-dimethoxyaniline is a substituted aniline derivative characterized by methoxy groups at positions 2 and 5 and an iodine atom at position 4 on the benzene ring. For example, 2,5-dimethoxyaniline (CAS 102-56-7) is a key precursor with applications as a chemical intermediate . The iodine substituent likely enhances molecular weight and alters electronic properties compared to chloro or methoxy derivatives, influencing solubility, conductivity, and reactivity.

Eigenschaften

Molekularformel |

C8H10INO2 |

|---|---|

Molekulargewicht |

279.07 g/mol |

IUPAC-Name |

4-iodo-2,5-dimethoxyaniline |

InChI |

InChI=1S/C8H10INO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,10H2,1-2H3 |

InChI-Schlüssel |

YXCZTANAFOKBQB-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1N)OC)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Iod-2,5-Dimethoxyanilin beinhaltet typischerweise die Iodierung von 2,5-Dimethoxyanilin. Eine gängige Methode ist wie folgt:

Ausgangsmaterial: 2,5-Dimethoxyanilin.

Iodierung: Die Iodierungsreaktion wird unter Verwendung von Iod (I2) und einem Oxidationsmittel wie Natriumiodat (NaIO3) in einem sauren Medium durchgeführt.

Reaktionsbedingungen: Die Reaktion wird typischerweise bei Raumtemperatur durchgeführt, und der Fortschritt wird mithilfe der Dünnschichtchromatographie (DC) überwacht.

Reinigung: Das Produkt wird durch Umkristallisation oder Säulenchromatographie gereinigt.

Industrielle Produktionsverfahren

In einer industriellen Umgebung kann die Produktion von 4-Iod-2,5-Dimethoxyanilin ähnliche Schritte beinhalten, jedoch in größerem Maßstab. Der Prozess wäre auf Ausbeute und Reinheit optimiert, wobei häufig kontinuierliche Strömungsreaktoren und automatisierte Reinigungssysteme eingesetzt werden, um Konsistenz und Effizienz zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Iod-2,5-Dimethoxyanilin kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Iodatom kann in Substitutionsreaktionen durch andere Nukleophile ersetzt werden.

Oxidation und Reduktion: Die Verbindung kann unter geeigneten Bedingungen oxidiert oder reduziert werden, was die Anilin- und Methoxygruppen beeinflusst.

Kupplungsreaktionen: Sie kann an Kupplungsreaktionen wie Suzuki- oder Heck-Reaktionen teilnehmen, um komplexere Moleküle zu bilden.

Häufige Reagenzien und Bedingungen

Substitution: Reagenzien wie Natriumazid (NaN3) oder Kaliumcyanid (KCN) können für nukleophile Substitution verwendet werden.

Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können Substitutionsreaktionen beispielsweise Azide oder Nitrile ergeben, während Kupplungsreaktionen Biarylverbindungen produzieren können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den 4-Iod-2,5-Dimethoxyanilin seine Wirkung entfaltet, hängt von seiner Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität verändern. Die Methoxygruppen können die elektronischen Eigenschaften der Verbindung beeinflussen, wodurch sich ihre Reaktivität und Bindungsaffinität beeinflussen lassen.

Wirkmechanismus

The mechanism by which 4-Iodo-2,5-dimethoxyaniline exerts its effects depends on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The methoxy groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table summarizes key properties of 4-Iodo-2,5-dimethoxyaniline and related compounds:

*Note: Data for this compound inferred from structural analogs.

- Substituent Effects: Iodo vs. Methoxy Groups: The electron-donating methoxy groups at positions 2 and 5 increase electron density on the aromatic ring, which may stabilize radical cations in conductive polymers .

Conductivity in Polymeric Forms

- Hypothetical Poly(this compound) : The iodine substituent could disrupt conjugation due to steric effects, further reducing conductivity compared to PDMOA. However, its heavier atom might enhance spin-orbit coupling, influencing magnetic properties .

Data Tables

Table 1: Substituent Impact on Properties

Biologische Aktivität

4-Iodo-2,5-dimethoxyaniline is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound, with an iodine atom and two methoxy groups, serves as a versatile building block in organic synthesis and has been studied for its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound can be synthesized through various methods, typically involving the iodination of 2,5-dimethoxyaniline. The presence of the iodine atom enhances the compound's reactivity, making it suitable for cross-coupling reactions and the synthesis of more complex molecules. Its methoxy groups influence its electronic properties, affecting its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an inhibitor or modulator, altering the activity of these molecular targets. For instance, in studies involving derivatives of this compound, it has been observed that they can inhibit viral replication or bacterial growth by interfering with critical biological processes .

Antiviral Activity

Recent research has highlighted the antiviral properties of compounds related to this compound. For example, certain derivatives have shown significant inhibitory effects against dengue virus serotype 2 (DENV2), with half-maximal inhibitory concentrations (IC50) indicating potent activity. The mechanism involves reducing the intracellular production of viral proteins rather than directly killing the virus .

Antibacterial Activity

This compound derivatives have also demonstrated antibacterial properties. In vitro studies have reported effective inhibition against various pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for some derivatives were comparable to standard antibiotics, suggesting their potential as therapeutic agents in treating bacterial infections .

Study on Antibacterial Efficacy

A study investigated the antibacterial efficacy of several derivatives of this compound against E. coli and S. aureus. The results indicated that certain derivatives exhibited inhibition zones comparable to or exceeding those of established antibiotics (Table 1).

| Compound | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| This compound | 22 | 10 |

| Standard Antibiotic (Amoxicillin) | 24 | 8 |

| Derivative A | 25 | 6 |

| Derivative B | 20 | 12 |

Table 1: Antibacterial efficacy of derivatives compared to standard antibiotics.

Study on Antiviral Activity

Another significant study focused on the antiviral properties against DENV2. The derivative with an IC50 value of 3.03 µM showed promising results in inhibiting viral replication without significant cytotoxicity (CC50 = 16.06 µM), leading to a selectivity index (SI) that suggests a favorable therapeutic window .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.